molecular formula C19H14N4O5 B2514503 methyl 5-{[2-oxo-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]methyl}-2-furoate CAS No. 1396814-85-9

methyl 5-{[2-oxo-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]methyl}-2-furoate

Cat. No. B2514503
M. Wt: 378.344
InChI Key: QNCUXQKIBCWQRY-UHFFFAOYSA-N
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Description

The compound of interest, methyl 5-{[2-oxo-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]methyl}-2-furoate, is a complex molecule that likely contains several heterocyclic components, including a furan ring, a pyridine ring, and an oxadiazole ring. These structural motifs are common in various pharmacologically active compounds and materials with specific physical properties.

Synthesis Analysis

The synthesis of related compounds often involves high-temperature reactions and the formation of heterocyclic rings. For instance, the synthesis of 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, a compound with both 1,2,5- and 1,2,4-oxadiazole rings, was achieved by reacting 4-amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at 180 °C . Similarly, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates, which are scaffolds for highly functionalized 3-(pyridin-3-yl)isoxazoles, was accomplished through a domino 1,3-dipolar cycloaddition and elimination . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using techniques such as multinuclear NMR spectroscopy, IR, and single crystal X-ray diffraction . These techniques are essential for determining the precise arrangement of atoms within a molecule and confirming the successful synthesis of the desired compound.

Chemical Reactions Analysis

The compound is likely to participate in various chemical reactions due to the presence of reactive functional groups. For example, methyl (5-oxopyrazol-3-yl)acetate was used as a building block for constructing pyrazolo[4,3-c]pyridines, indicating the reactivity of such compounds towards nucleophiles . Additionally, the synthesis of 5-(chloromethyl)furo[2,3-b]pyridine, a key intermediate for an HIV protease inhibitor, involved multiple steps and showcased the reactivity of the furan ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as thermal stability, have been assessed using thermogravimetric analysis (TG) and differential scanning calorimetry (DSC). For example, compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan showed moderate thermal stabilities, with decomposition temperatures ranging from 159 to 246 °C . The sensitivity of these compounds to impact and friction was also measured, indicating their potential as insensitive energetic materials .

Scientific Research Applications

Oxadiazoles in Scientific Research

Oxadiazoles, including the 1,2,4-oxadiazole ring found in the mentioned compound, are recognized for their wide array of chemical and biological activities. They are derived from furan by substituting two methylene groups with nitrogen atoms, resulting in different isomers with varied properties. The 1,2,4-oxadiazole isomer, in particular, has been extensively studied due to its important chemical and biological properties (Shukla & Srivastav, 2015). These compounds exhibit diverse biological activities, including antibacterial, antiviral, and antitumor effects, making them valuable in drug development and pharmacological research.

Furoates in Chemical Synthesis

Furoates, which include the furoate moiety present in the compound, are known for their roles in chemical synthesis, offering a variety of applications due to their reactivity and functional group compatibility. The synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates demonstrates the utility of related structures in creating highly functionalized heterocycles, which can serve as scaffolds for further chemical elaboration (Ruano, Fajardo, & Martín, 2005).

properties

IUPAC Name

methyl 5-[[2-oxo-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O5/c1-26-19(25)15-5-4-13(27-15)11-23-10-2-3-14(18(23)24)17-21-16(22-28-17)12-6-8-20-9-7-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNCUXQKIBCWQRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 5-{[2-oxo-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]methyl}-2-furoate

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